2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with a methoxy group at the 6th position and a phenyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- can be achieved through several methods. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes. This method involves the reaction of 1,2-diaminobenzene with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions . Another method involves the transformation of benzimidazolium salts through ring-opening reactions .
Industrial Production Methods
Industrial production of benzimidazoles typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as the carbonyl source. These reactions are carried out in specialized reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . It also acts as a histamine H3-receptor antagonist, which can be useful in treating central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Urea, N,N’- (1,2-phenylene)-
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-6-methoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxy group at the 6th position and the phenyl group at the 1st position enhances its potential as a pharmacophore and its versatility in various chemical reactions .
Properties
CAS No. |
19950-89-1 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H12N2O2/c1-18-11-7-8-12-13(9-11)16(14(17)15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) |
InChI Key |
UGTXEXCLARKJHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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